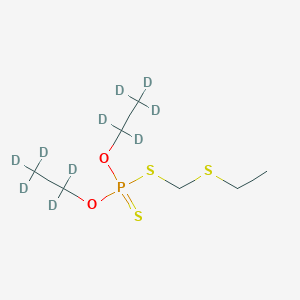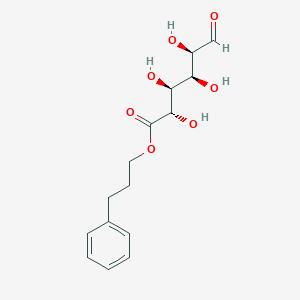
Phorate (diethyl-D10)
Übersicht
Beschreibung
Phorate, also known as O,O-Diethyl S-[(ethylsulfanyl)methyl] phosphorodithioate, is a systemic, broad-spectrum organophosphorus insecticide and acaricide . It is commonly used worldwide and is known to pose serious threats to human and animal health .
Synthesis Analysis
A sensitive and selective assay based on liquid chromatography–tandem mass spectrometric method was developed for quantification of phorate in river water . The chromatographic separation of phorate was achieved on Zorbax C18 column using two mobile phase consisting 0.1% formic acid in methanol, and 0.1% formic acid in MilliQ water (v/v ratio of 96:04) by isocratic elution method at a flow rate of 300 µL/min .
Molecular Structure Analysis
The molecular formula of Phorate is C7H17O2PS3 . It is an organophosphate, O,O-diethyl S-[(ethylsulfanyl)methyl] phosphorodithioate .
Chemical Reactions Analysis
Phorate is relatively stable and hydrolyses only at very acidic or basic conditions . It reacts slowly with water . When heated to decomposition, it forms toxic mixtures of sulfur oxides, phosphorus oxides, and nitrogen oxides .
Physical And Chemical Properties Analysis
Phorate is a clear liquid with an objectionable odor . It is poorly soluble in water but readily soluble in organic solvents . Its density is 1.2±0.1 g/cm3, boiling point is 296.0±42.0 °C at 760 mmHg, and flash point is 132.8±27.9 °C .
Wissenschaftliche Forschungsanwendungen
Environmental Bioremediation
Phorate, an organophosphorus insecticide, has been studied for its degradation by bacterial species isolated from agricultural soil. Research has shown that bacterial species such as Bacillus , Pseudomonas , Brevibacterium , and Staphylococcus can actively degrade more than 97% of phorate in a mineral salt medium, making them potential candidates for bioremediation efforts to reduce phorate contamination in the environment .
Medical Research: Hyperglycemia Induction
In medical research, phorate has been used to study its effects on glucose metabolism. Experiments on high-fat-diet-fed mice exposed to various concentrations of phorate have shown that certain doses can induce hyperglycemia, providing a model for studying diabetes and related metabolic disorders .
Toxicology and Public Health
Phorate’s impact on human and animal health is a significant area of study. Its role as a cholinesterase inhibitor makes it a potent neurotoxin, which can lead to serious health issues like paralysis, coma, or even death. Understanding its toxicological effects is crucial for public health safety and creating guidelines for safe exposure levels .
Agricultural Practices
Despite its toxicity, phorate is used as an insecticide, nematicide, and acaricide due to its broad-spectrum efficacy against various pests. Research into its application and effects on crops can help develop safer and more sustainable agricultural practices .
Analytical Chemistry: Biomarker Identification
Phorate and its metabolites have been studied using Q-TOF–MS-based metabonomics techniques. For instance, diethylthiophosphate (DETP) has been identified as a potential biomarker for acute phorate intoxication, aiding in the analytical detection and monitoring of exposure .
Microbiology: Antibiotic Resistance
Studies have explored the effect of phorate on the development of antibiotic resistance genes in the intestinal microbiota. This research is vital for understanding how pesticide exposure can influence microbial populations and contribute to the spread of antibiotic resistance .
Environmental Science: Ecosystem Impact
The degradation of phorate by soil bacteria and its subsequent impact on the ecosystem is an important research area. It involves studying the breakdown products and their effects on soil health, plant growth, and the broader ecological balance .
Veterinary Medicine: Animal Health Monitoring
The effects of phorate on animal health are also under investigation. Research on its impact on livestock can inform guidelines for pesticide use in areas where animals graze, ensuring their health and the safety of animal-derived food products .
Wirkmechanismus
Phorate (diethyl-D10), chemically known as O,O-diethyl S- (ethylthio)methyl phosphorodithioate, is a powerful pesticide effective against insects, mites, and nematodes . It is an organophosphate insecticide that inhibits acetylcholinesterase activity .
Target of Action
The primary target of Phorate (diethyl-D10) is the enzyme acetylcholinesterase . This enzyme plays a crucial role in transmitting nerve impulses in the nervous system of insects .
Mode of Action
Phorate (diethyl-D10) acts by inhibiting the action of acetylcholinesterase . This inhibition disrupts the normal functioning of the nervous system in the target organisms, leading to their eventual death .
Biochemical Pathways
The degradation of Phorate (diethyl-D10) occurs in two branches. One branch involves a two-step oxidation of the ethylthio sulfur . In the other branch, Ralstonia eutropha strain AAJ1 degrades a high percentage of Phorate (diethyl-D10) to phosphate and sulfate anions, with the less toxic diethyl dithiophosphate as one intermediate .
Pharmacokinetics
It is known that phorate (diethyl-d10) is a systemic insecticide, implying that it is absorbed and distributed throughout the plant or animal body to exert its effects .
Result of Action
The inhibition of acetylcholinesterase by Phorate (diethyl-D10) disrupts the normal functioning of the nervous system in the target organisms, leading to their eventual death . It is very toxic both for target organisms and for mammals including humans .
Action Environment
Phorate (diethyl-D10) is a systemic insecticide that is taken up by the roots of plants and translocated to the parts above ground, where it is concentrated in new leaves and fruits . It is relatively stable and hydrolyses only at very acidic or basic conditions . Because of its persistence in soil, it is most useful in controlling soil-dwelling nematodes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O2PS3/c1-4-8-10(11,9-5-2)13-7-12-6-3/h4-7H2,1-3H3/i1D3,2D3,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULVZWIRKLYCBC-IZUSZFKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O2PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028084 | |
| Record name | Phorate-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phorate (diethyl-D10) | |
CAS RN |
1219805-45-4 | |
| Record name | Phorate-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1460414.png)


![Methyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B1460418.png)




![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1460429.png)

![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)